molecular formula C15H13BrO4 B5761695 (4-Bromophenyl) 2,6-dimethoxybenzoate

(4-Bromophenyl) 2,6-dimethoxybenzoate

Cat. No.: B5761695
M. Wt: 337.16 g/mol
InChI Key: PGIKUVZIEBAILG-UHFFFAOYSA-N
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Description

(4-Bromophenyl) 2,6-dimethoxybenzoate is a chemical compound that falls within the class of benzoate esters. It is characterized by a 4-bromophenyl group and a 2,6-dimethoxybenzoate moiety. This structure suggests its primary utility in organic synthesis and medicinal chemistry research, particularly as a building block or intermediate for the development of more complex molecules. Compounds with brominated aromatic rings and methoxy substituents are frequently explored as precursors in the synthesis of bioactive molecules and potential pharmaceuticals. For instance, structurally similar dimethoxybenzaldehyde derivatives are actively investigated for their advanced optical properties and potential in photonic technologies . Furthermore, dimethoxy-benzoate structures serve as key scaffolds in drug discovery, exemplified by their role in the development of novel dual-target inhibitors for cancer therapy, such as compounds targeting BRD4 and CK2 in triple-negative breast cancer . The presence of the bromine atom offers a reactive site for further functionalization via cross-coupling reactions, enabling researchers to construct a diverse array of functionalized products. As a standard practice, this product is strictly intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate safety protocols when handling this material.

Properties

IUPAC Name

(4-bromophenyl) 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c1-18-12-4-3-5-13(19-2)14(12)15(17)20-11-8-6-10(16)7-9-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIKUVZIEBAILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl) 2,6-dimethoxybenzoate typically involves the esterification of 2,6-dimethoxybenzoic acid with 4-bromophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl) 2,6-dimethoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Nucleophilic substitution: Substituted phenyl derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

(4-Bromophenyl) 2,6-dimethoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl) 2,6-dimethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

  • Ethyl 2,6-Dimethoxybenzoate: Crystallizes in the triclinic space group Pī with two molecules per asymmetric unit. The 2,6-dimethoxy groups force the ester carbonyl group to twist 73.24° from the benzene ring plane, reducing steric strain . This contrasts with 4-methoxybenzamidinium 2,6-dimethoxybenzoate, where steric bulk from methoxy groups similarly distorts the carboxylate group .

Solubility and Physicochemical Properties

  • Metal Complexes of 2,6-Dimethoxybenzoates :
    • Cu(II) 2,6-Dimethoxybenzoate : Most soluble among Cu(II) dimethoxybenzoates (10⁻² mol/dm³), attributed to reduced steric hindrance compared to 3,5- and 2,3-isomers .
    • Co(II) and Ni(II) 2,6-Dimethoxybenzoates : Co(II) is the most soluble (10⁻² mol/dm³), while Ni(II) dehydrates in two steps (335–438 K) .
    • Inference : The bromophenyl group’s hydrophobicity may reduce aqueous solubility compared to metal complexes or smaller esters like ethyl 2,6-dimethoxybenzoate.

Thermal Stability and Decomposition

  • Cu(II) 2,6-Dimethoxybenzoate : Decomposes via dehydration (losing H₂O at 335–438 K) followed by combustion to CuO. The 2,6-substituents stabilize intermediates due to favorable inductive effects .
  • Ethyl 2,6-Dimethoxybenzoate: Synthesized under mild conditions (acid-catalyzed esterification), suggesting thermal stability during synthesis .

Data Tables

Table 1: Solubility and Thermal Properties of Selected 2,6-Dimethoxybenzoates

Compound Solubility (mol/dm³) Thermal Decomposition Pathway Key Reference
Cu(II) 2,6-dimethoxybenzoate ~10⁻² CuL₂·2H₂O → CuL₂ → CuO
Co(II) 2,6-dimethoxybenzoate ~10⁻² Dehydration at 335–438 K → CoO
Ethyl 2,6-dimethoxybenzoate N/A Stable under mild synthesis conditions

Q & A

Q. What synthetic methodologies are effective for preparing (4-Bromophenyl) 2,6-dimethoxybenzoate?

Synthesis typically involves bromination of 2,6-dimethoxybenzoic acid derivatives or esterification with 4-bromophenol. A common approach includes:

  • Brominating methyl 2,6-dimethoxybenzoate using electrophilic brominating agents (e.g., Br₂ with Lewis acids) to introduce the bromine substituent .
  • Subsequent esterification via acid chlorides (e.g., reacting 2,6-dimethoxybenzoyl chloride with 4-bromophenol under basic conditions). Optimize reaction conditions (temperature, solvent polarity) to enhance yield and purity .
  • Structural confirmation via 1H^1 \text{H}-/13C^{13} \text{C}-NMR and FT-IR to verify ester linkage and substituent positions .

Q. How does thermal decomposition of metal-2,6-dimethoxybenzoate complexes inform their stability?

Thermogravimetric (TG) and differential thermal analysis (DTA) reveal multi-step decomposition:

  • Hydrated complexes (e.g., Ni(II), Cu(II)) first lose outer-sphere water molecules endothermically (335–438 K), followed by exothermic ligand combustion (458–888 K), yielding metal oxides (NiO, CuO) as final products .
  • Dehydration mass losses align with theoretical values (e.g., 3.6% observed vs. 3.65% calculated for Ni(II) monohydrate), confirming stoichiometry. Use inert atmospheres (N₂) to avoid oxidative side reactions .

Q. What factors influence the solubility of 2,6-dimethoxybenzoate derivatives?

Solubility in water (105^{-5}–102^{-2} mol·dm3^{-3}) depends on methoxy group positions:

  • 2,6-Dimethoxybenzoate exhibits higher solubility than 3,5- or 2,3-isomers due to reduced steric hindrance and enhanced electron delocalization via inductive/mesomeric effects .
  • Solvent polarity and pH adjustments (e.g., using DMSO or aqueous buffers) can further modulate solubility for crystallization or reactivity studies .

Advanced Research Questions

Q. How do methoxy group positions affect magnetic and electronic properties in Cu(II) complexes?

  • Antiferromagnetic interactions in Cu(II) dimers are temperature-dependent: Effective magnetic moments (μeff\mu_{\text{eff}}) increase from 0.46 BM (76 K) to 1.47 BM (303 K), obeying the Bleaney-Bowers equation for dimeric systems .
  • Substituent positioning alters ligand field strength: 2,6-dimethoxy groups create weaker fields than 3,5-substituents, influencing spin-state transitions and redox behavior .

Q. What mechanistic insights explain transition metal migration in 2,6-dimethoxybenzoate complexes?

  • Rh(I) complexes undergo 1,3-Rh migration via decarboxylation/re-carboxylation pathways under CO₂. The process reduces steric strain, favoring stable intermediates (e.g., 2,4-dimethoxybenzoate derivatives) .
  • Kinetic studies (e.g., varying CO₂ pressure) and DFT calculations can map energy barriers for migratory steps. Isotopic labeling (e.g., 13C^{13} \text{C}) tracks carboxylate group redistribution .

Q. How can advanced analytical techniques resolve structural ambiguities in brominated derivatives?

  • X-ray crystallography confirms stereochemistry and intermolecular interactions (e.g., hydrogen bonding in 4-methoxybenzamidinium 2,6-dimethoxybenzoate salts) .
  • Dynamic NMR (VT-NMR) detects conformational flexibility in solution, while high-resolution mass spectrometry (HRMS) validates molecular formulae of labile intermediates .

Q. What challenges arise in synthesizing benzophenone derivatives from 2,6-dimethoxybenzoic acid?

  • Attempted Friedel-Crafts acylation with AlCl₃ may fail due to Lewis acid adduct formation or chloride decomposition, yielding ethyl esters instead of benzophenones .
  • Mitigation strategies: Use alternative catalysts (e.g., FeCl₃) or protective groups (e.g., silyl ethers) to preserve acyl chloride reactivity .

Methodological Recommendations

  • Thermal Analysis : Pair TG-DTA with evolved gas analysis (EGA-MS) to identify volatile decomposition products .
  • Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track migratory rearrangements in metal complexes .
  • Solubility Optimization : Use Hansen solubility parameters to select solvents for crystallization of low-solubility derivatives .

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